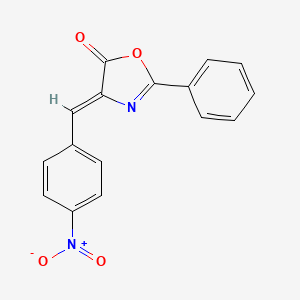

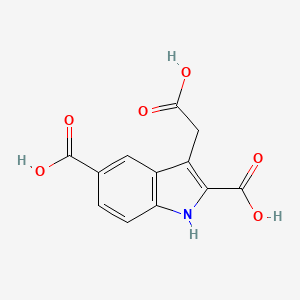

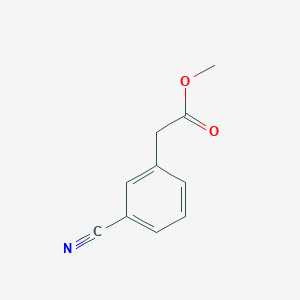

![molecular formula C10H10N2O3S B1300963 (6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 686312-09-4](/img/structure/B1300963.png)

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid” is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . A range of potencies was observed within the parent pyrimidine series . The synthesis process also involves the condensation of DMF–DMA at the methyl group of the acetyl moiety .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the condensation between the aldehyde and urea, which bears some similarities to the Mannich condensation .

Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidines are much weaker bases than pyridine and are soluble in water . They display good microsomal stability and moderate exposure in plasma .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thieno[2,3-d]pyrimidin derivatives have been shown to exhibit high antimicrobial activity against various microbial infections . The structural framework of these compounds allows for the inhibition of bacterial growth, making them potential candidates for the development of new antimicrobial agents. Their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans, has been documented, highlighting their broad-spectrum capabilities.

Antitubercular Agents

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized with the aim of combating tuberculosis . These compounds have been screened against Mycobacterium tuberculosis and have shown significant activity, suggesting their potential as novel antitubercular medications.

Anti-Inflammatory Properties

The thiophene nucleus, which is part of the thieno[2,3-d]pyrimidin structure, has been associated with anti-inflammatory properties . This makes derivatives of this compound class promising for the development of new anti-inflammatory drugs, potentially offering alternative treatments for inflammatory diseases.

Anticancer Activity

Thieno[2,3-d]pyrimidin derivatives have been explored for their anticancer properties. They are known to inhibit various kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells . By targeting these kinases, these compounds can interfere with cancer cell proliferation and survival.

Antiviral Applications

Research has indicated that thieno[2,3-d]pyrimidin derivatives can have antiviral effects. A study on the synthesis and antiviral activity of novel derivatives showed promising results against certain viruses . This suggests the potential use of these compounds in the treatment or prevention of viral infections.

Inhibition of tRNA Methyltransferase

Thieno[2,3-d]pyrimidin derivatives have been identified as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial resistance . By inhibiting TrmD, these compounds could serve as a basis for developing antibacterial drugs with new mechanisms of action, which is crucial in the fight against antibiotic resistance.

Material Science Applications

Beyond medicinal chemistry, thieno[2,3-d]pyrimidin derivatives have applications in material science due to their interesting electronic properties . They can be used in the development of organic semiconductors, which are essential for various electronic devices.

Drug Design and Synthesis

The thieno[2,3-d]pyrimidin nucleus serves as a key structural component in drug design, aiding chemists in creating combinatorial libraries to search for lead molecules with therapeutic potential . The versatility of this compound allows for extensive modifications, enabling the synthesis of a wide range of pharmacologically active drugs.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-2-6-3-7-9(16-6)11-5-12(10(7)15)4-8(13)14/h3,5H,2,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNPEWRDMOINGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364746 |

Source

|

| Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid | |

CAS RN |

686312-09-4 |

Source

|

| Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)